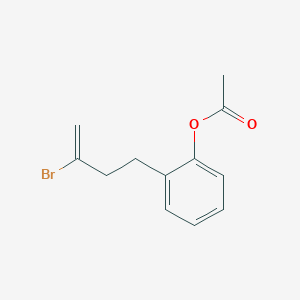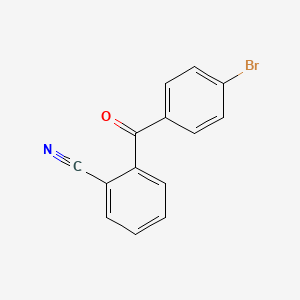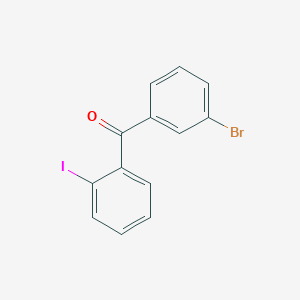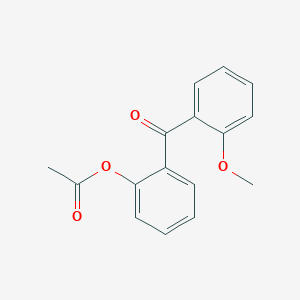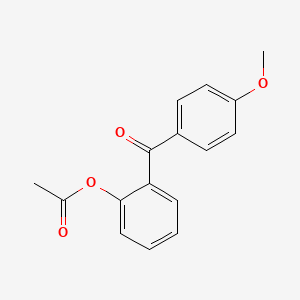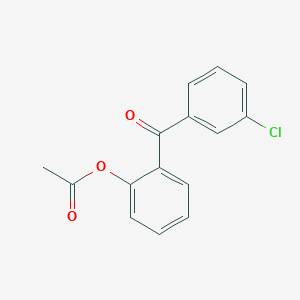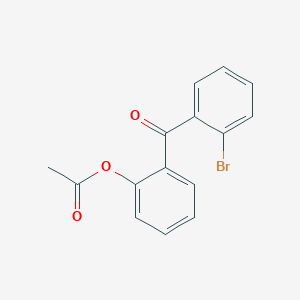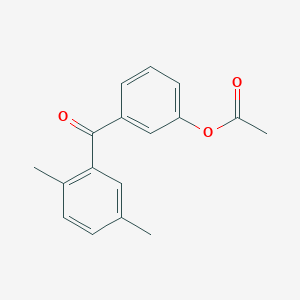
3-Acetoxy-2',5'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Acetoxy-2',5'-dimethylbenzophenone is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Acetoxy-2',5'-dimethylbenzophenone, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of similar acetoxy benzophenone derivatives.
Synthesis Analysis
The synthesis of related compounds involves photochemical reactions and transacylation processes. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate leads to the formation of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . This suggests that similar photochemical methods could be applied to synthesize 3-Acetoxy-2',5'-dimethylbenzophenone by starting with an appropriately substituted phenyl salicylate or o-acetoxybenzoate.
Molecular Structure Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) methods are commonly used to confirm the structure of synthesized compounds. For example, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed to have a trans extended side acid side chain conformation . This indicates that similar structural analysis techniques could be employed to determine the molecular structure of 3-Acetoxy-2',5'-dimethylbenzophenone, ensuring the correct identification of its molecular conformation.
Chemical Reactions Analysis
The chemical reactions of acetoxy benzophenone derivatives can involve isomerization and cyclization. The compound 2'-acetoxy-2-hydroxy-5-methoxybenzophenone is not stable on silica gel and isomerizes to another acetoxy hydroxy methoxybenzophenone . Additionally, azomethines and their structural analogs exhibit tautomerism and can undergo reversible E/Z isomerization upon irradiation . These findings suggest that 3-Acetoxy-2',5'-dimethylbenzophenone may also participate in similar isomerization reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetoxy benzophenone derivatives can be inferred from their structural analogs. For instance, the presence of acetoxy groups can influence the solubility and reactivity of the compound. The NMR spectral values provide information about the electronic environment of the protons and carbons in the molecule, which is crucial for understanding the compound's behavior in solution . These properties are essential for predicting the behavior of 3-Acetoxy-2',5'-dimethylbenzophenone in various environments and for its potential applications in chemical synthesis.
Scientific Research Applications
Photochemistry and Organic Synthesis
A study conducted by Plíštil et al. (2006) explores the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, leading to the production of 3-alkoxy-6-methylindan-1-ones through irradiation in dry, nonnucleophilic solvents. This process demonstrates the potential use of similar compounds in synthetic organic chemistry, highlighting the remarkable selectivity of these photoreactions (Plíštil, L., Šolomek, T., Wirz, J., Heger, D., & Klán, P., 2006).
Catalysis and Material Synthesis
G. Yadav, Navinchandra S. Asthana, and V. S. Kamble (2003) investigated the Friedel-Crafts benzoylation of p-xylene over clay-supported catalysts, revealing that 2,5-Dimethylbenzophenone acts as a UV light stabilizer in plastics, cosmetics, and films. This research showcased the efficiency of cesium substituted dodecatungstophosphoric acid on K-10 clay as a catalyst, which can be reused without chemical treatment, thus eliminating effluent disposal problems (Yadav, G., Asthana, N. S., & Kamble, V. S., 2003).
Nonlinear Optical Properties
The study by Naseema et al. (2010) on the synthesis, characterization, and studies on the nonlinear optical parameters of hydrazones, including compounds related to 3-Acetoxy-2',5'-dimethylbenzophenone, demonstrated their potential in optical device applications such as optical limiters and optical switches. This indicates a promising avenue for the use of such compounds in developing new materials with significant optical properties (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Environmental and Health Applications
Research by Watanabe et al. (2015) on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes sheds light on the environmental and health aspects of related compounds. It examined the metabolism pathways and the effects on endocrine-disrupting activity, providing critical insights into the safety and biological impact of such compounds (Watanabe, Y., Kojima, H., Takeuchi, S., Uramaru, N., Sanoh, S., Sugihara, K., Kitamura, S., & Ohta, S., 2015).
properties
IUPAC Name |
[3-(2,5-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-12(2)16(9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCNSUPKPLGESS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641679 |
Source


|
| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',5'-dimethylbenzophenone | |
CAS RN |
890099-11-3 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

